4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic sulfonamide-benzamide hybrid compound with a molecular formula of C₂₃H₂₉N₅O₇S₃ and a molecular weight of 583.70 g/mol. Its structure features a central benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the para position and a 4-methoxy-7-methyl-1,3-benzothiazole moiety linked via an amide bond. The compound’s design combines sulfonamide pharmacophores (known for diverse biological activities) with a benzothiazole ring system, which is frequently explored in medicinal chemistry for antimicrobial and anticancer applications .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S2/c1-15-5-10-18(31-4)19-20(15)32-22(23-19)24-21(26)16-6-8-17(9-7-16)33(27,28)25(11-13-29-2)12-14-30-3/h5-10H,11-14H2,1-4H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGULHYBKPJSMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound with significant potential in pharmacological applications, particularly in oncology and antimicrobial therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O5S2 |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 328539-78-2 |
The structure features a sulfamoyl group, methoxy groups, and a benzothiazole moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several structural components:
- Sulfamoyl Group : Known for its antibacterial properties, this group inhibits bacterial folate synthesis.
- Benzothiazole Moiety : Compounds containing this moiety exhibit diverse activities, including anticancer and anti-inflammatory effects.
- Methoxyethyl Substituents : These enhance solubility and bioavailability, potentially increasing efficacy.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, a related benzothiazole compound demonstrated:
- Inhibition of Cell Proliferation : Effective against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay.
- Apoptosis Induction : Flow cytometry showed increased apoptosis in treated cells.
- Reduction of Inflammatory Cytokines : Decreased levels of IL-6 and TNF-α were observed in macrophage models .
Antimicrobial Activity
The compound's sulfamoyl group contributes to its antimicrobial properties. Research has shown that related compounds effectively inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Case Studies
-
Study on Antitumor Effects :
- Researchers synthesized a series of benzothiazole derivatives, including compounds structurally similar to the target compound.
- Compound B7 exhibited significant inhibition of cancer cell lines (A431, A549) and reduced inflammatory markers (IL-6, TNF-α) through modulation of AKT and ERK signaling pathways .
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Structural Analogs with Fluorinated Benzamide Moieties
Compounds 5f , 5g , 5h , and 5i from share structural similarities, including a sulfamoyl-linked benzamide backbone. Key differences lie in the substituents on the benzamide and sulfamoyl groups:
| Compound | Substituent (Benzamide) | Substituent (Sulfamoyl) | Melting Point (°C) | [α]D (Optical Rotation) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | 4-Methoxy-7-methyl-1,3-benzothiazole | Bis(2-methoxyethyl) | N/A | N/A | 583.70 |
| 5f | 4-Fluorophenyl | 2-Oxotetrahydrofuran-3-yl | 236–237 | +10.6° | ~410 (estimated) |
| 5g | 3-Fluorophenyl | 2-Oxotetrahydrofuran-3-yl | 201–203 | +9.3° | ~410 (estimated) |
| 5h | 2-Fluorophenyl | 2-Oxotetrahydrofuran-3-yl | 205–207 | +11.7° | ~410 (estimated) |
| 5i | 4-Chlorophenyl | 2-Oxotetrahydrofuran-3-yl | 256–258 | +11.3° | ~425 (estimated) |
Key Observations :
- Higher molecular weight (583.70 vs. ~410–425 g/mol) suggests increased hydrophobicity, which may influence solubility and membrane permeability .
- Optical activity data ([α]D) for the target compound are unavailable, but chirality in analogs (e.g., 5f–5i ) implies stereochemical considerations in activity .
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
LMM5 and LMM11 () are sulfamoyl-benzamide derivatives with 1,3,4-oxadiazole rings. Structural and functional comparisons:
| Compound | Core Structure | Substituents (Sulfamoyl) | Biological Activity |
|---|---|---|---|
| Target Compound | Benzamide-Benzothiazole | Bis(2-methoxyethyl) | Unknown (structural inference) |
| LMM5 | Benzamide-Oxadiazole | Benzyl(methyl) | Antifungal (C. albicans) |
| LMM11 | Benzamide-Oxadiazole | Cyclohexyl(ethyl) | Antifungal (C. albicans) |
Key Observations :
- Replacement of benzothiazole with oxadiazole in LMM5/LMM11 alters electronic properties (oxadiazole is more electron-deficient).
- The bis(2-methoxyethyl) group in the target compound may enhance water solubility compared to LMM5/LMM11’s lipophilic substituents (benzyl, cyclohexyl) .
Triazole-Thione Derivatives (Compounds 7–9)
Compounds 7–9 () feature triazole-thione cores with sulfonylphenyl groups. While structurally distinct, their sulfonyl pharmacophores offer insights:
| Compound | Core Structure | Functional Groups | Tautomeric Form |
|---|---|---|---|
| Target Compound | Benzamide-Benzothiazole | Sulfamoyl, Methoxy | Single stable form |
| 7–9 | Triazole-Thione | Sulfonyl, Difluorophenyl | Thione tautomer (C=S confirmed) |
Key Observations :
- The target compound’s sulfamoyl group (N-linked) vs. sulfonyl (S=O) in 7–9 may influence hydrogen-bonding capacity and enzyme inhibition profiles.
- Tautomerism in 7–9 (thione vs. thiol) highlights dynamic structural flexibility absent in the rigid benzothiazole system of the target compound .
Chloroethyl vs. Methoxyethyl Sulfamoyl Analogs
describes 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, a structural analog differing in substituents:
| Property | Target Compound | Chloroethyl Analog |
|---|---|---|
| Substituent | Bis(2-methoxyethyl) | Bis(2-chloroethyl) |
| Molecular Weight | 583.70 | 502.40 |
| XLogP3 (Lipophilicity) | Estimated lower | 4.2 |
| Hydrogen Bond Acceptors | 7 | 7 |
Key Observations :
- Methoxyethyl groups likely reduce lipophilicity (lower XLogP3) compared to chloroethyl, improving aqueous solubility.
- Both compounds share identical hydrogen-bond acceptor counts, suggesting similar polar surface areas .
Pharmaceutical Agents (PKI-587 and GSK-2126458)
cites kinase inhibitors with benzamide-sulfonamide motifs:
| Compound | Core Structure | Therapeutic Target |
|---|---|---|
| Target Compound | Benzamide-Benzothiazole | Unknown (structural inference) |
| PKI-587 | Benzamide-Piperidine | PI3K/mTOR kinase |
| GSK-2126458 | Difluorophenyl-Benzamide | PI3K inhibitor |
Key Observations :
- Lack of a piperidine or morpholine group (as in PKI-587) may limit kinase selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
